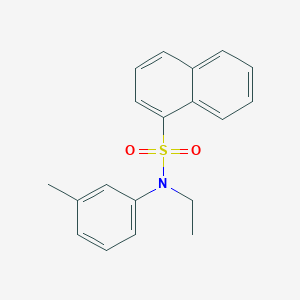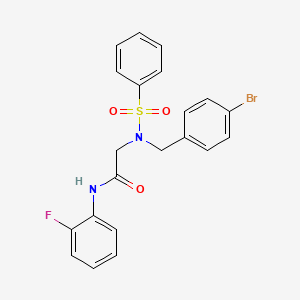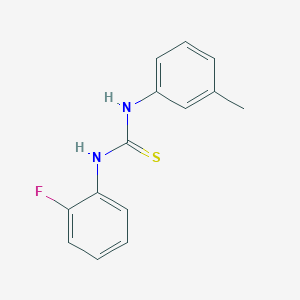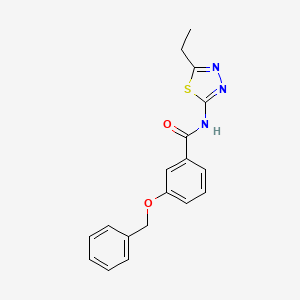![molecular formula C16H26N2O2S B5849287 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide, also known as MS-275, is a small molecule inhibitor that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. HDAC inhibitors like MS-275 have been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
Mecanismo De Acción
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide exerts its effects by inhibiting the activity of HDACs, which results in the accumulation of acetylated histones and the activation of gene transcription. This leads to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on gene expression, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This compound has also been shown to modulate the immune system by increasing the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has been extensively studied for its effects on gene expression and cancer cell biology. However, this compound also has limitations, including its potential toxicity and off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective HDAC inhibitors that can be used in cancer therapy. Another area of focus is the investigation of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Additionally, this compound could be investigated for its potential use in other conditions, such as neurodegenerative diseases and inflammatory disorders.
Métodos De Síntesis
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, and to inhibit tumor growth in animal models. This compound has also been investigated for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
Propiedades
IUPAC Name |
4-methyl-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-14-4-6-16(7-5-14)21(19,20)17-10-3-11-18-12-8-15(2)9-13-18/h4-7,15,17H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAWODJWFFOCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5849227.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5849233.png)




![3-(4-bromophenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5849258.png)




![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
